molecular formula C20H19ClN4O3S2 B2734085 2-(4-chlorophenoxy)-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392294-20-1

2-(4-chlorophenoxy)-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2734085
CAS No.: 392294-20-1
M. Wt: 462.97
InChI Key: HODBRDLRFMYALN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic small molecule investigated for its potential as a multi-target kinase inhibitor, with a structural motif common to compounds targeting key signaling pathways in proliferative diseases. Its molecular design, featuring the 1,3,4-thiadiazole core, is a privileged scaffold in medicinal chemistry known for conferring potent biological activity. Research indicates that analogous compounds with this scaffold exhibit significant antiproliferative effects against various cancer cell lines . The compound's mechanism of action is hypothesized to involve the inhibition of critical receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a central role in tumor angiogenesis. By potentially disrupting the VEGF/VEGFR2 signaling axis, this compound may inhibit the formation of new blood vessels that supply tumors, thereby starving them of nutrients and oxygen. Furthermore, its structure suggests potential activity against the Focal Adhesion Kinase (FAK) pathway, which is implicated in cancer cell migration, invasion, and metastasis . The primary research value of this acetamide derivative lies in its use as a chemical tool in oncology and cell signaling research, providing a starting point for structure-activity relationship (SAR) studies and the development of novel targeted therapeutics. It is for use in in vitro assays and preclinical studies to further elucidate the complex signaling networks that drive uncontrolled cell growth and survival.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S2/c1-12-4-3-5-16(13(12)2)22-18(27)11-29-20-25-24-19(30-20)23-17(26)10-28-15-8-6-14(21)7-9-15/h3-9H,10-11H2,1-2H3,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODBRDLRFMYALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the reaction of appropriate hydrazine derivatives with carbon disulfide in the presence of a base to form the 1,3,4-thiadiazole ring.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.

    Formation of the Amide Bond: The final step involves the coupling of the thiadiazole derivative with 2-(2,3-dimethylanilino)-2-oxoethyl chloride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For example, studies on similar compounds have demonstrated their effectiveness against various bacterial strains and fungi. The incorporation of the thiadiazole ring is crucial for enhancing the antimicrobial potency of these compounds .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). These studies often utilize assays like the Sulforhodamine B assay to assess cell viability and proliferation . The presence of the chlorophenoxy group may also enhance selectivity towards cancerous cells.

Inhibitory Effects on Enzymes

In silico studies have indicated that compounds with similar structures can act as inhibitors of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This suggests that 2-(4-chlorophenoxy)-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide may also possess anti-inflammatory properties worth investigating .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the chlorophenoxy group via nucleophilic substitution.
  • Final acylation to yield the desired acetamide derivative.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies highlight the biological significance of related compounds:

  • Antimicrobial Screening : A study demonstrated that certain derivatives exhibited promising activity against Gram-positive and Gram-negative bacteria, supporting the potential use of thiadiazole derivatives in treating infections .
  • Anticancer Evaluation : Another investigation revealed that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines, indicating a pathway for optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme Shikimate kinase, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial metabolic pathways, leading to its death.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiadiazole and Oxadiazole Derivatives

Compound Name Core Structure Position 5 Substituent Position 2 Substituent Key Biological Findings
Target Compound 1,3,4-Thiadiazole Carbamoylmethylsulfanyl 2-(4-Chlorophenoxy)acetamide Pending pharmacological evaluation
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide (7o) 1,3,4-Oxadiazole 4-Chlorophenoxymethyl N-(3,4-Dimethylphenyl)sulfanyl acetamide Potent antibacterial activity (vs. S. typhi, K. pneumoniae)
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide 1,3,4-Thiadiazole 4-Chlorobenzylsulfanyl N-(3,4-Dichlorophenyl)acetamide Enhanced lipophilicity; unconfirmed activity
2-(4-Chlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole Ethylsulfanyl 2-(4-Chlorophenoxy)acetamide Simplified structure; reduced steric hindrance

Key Observations:

  • Core Structure : Replacing 1,3,4-oxadiazole () with 1,3,4-thiadiazole introduces sulfur atoms, which may enhance metal-binding capacity and alter electron distribution .
  • Position 5 Substituents: Carbamoylmethylsulfanyl groups (target compound) likely improve hydrogen bonding compared to alkylsulfanyl groups (e.g., ethylsulfanyl in ).
  • Position 2 Substituents : The 3,4-dichlorophenyl group () introduces stronger electron-withdrawing effects than the 2,3-dimethylphenyl group, which may influence target affinity .

Pharmacological and Computational Insights

Antibacterial Activity:

  • The oxadiazole analogue 7o () demonstrated superior activity against Gram-negative bacteria (MIC: 2–4 µg/mL) compared to ciprofloxacin. Thiadiazole derivatives are hypothesized to exhibit similar or enhanced activity due to sulfur’s role in disrupting bacterial enzyme function .
  • Molecular docking studies () revealed that substituents at position 2 (e.g., 3,4-dimethylphenyl) form hydrophobic interactions with α-chymotrypsin’s active site, suggesting analogous binding modes for thiadiazole derivatives.

Cytotoxicity:

  • Oxadiazole derivatives () showed lower cytotoxicity (IC₅₀ > 100 µM) compared to thiadiazoles, where sulfur-containing cores may increase reactive metabolite formation. The target compound’s cytotoxicity profile remains uncharacterized but warrants investigation .

Physicochemical Properties

Table 2: Calculated Properties of Selected Compounds

Compound Molecular Weight LogP* Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound ~460.3 3.8 6 2
7o (Oxadiazole analogue) 437.9 3.5 5 1
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide 472.4 4.2 6 1

*LogP values estimated using fragment-based methods.

  • The target compound’s higher LogP (3.8 vs. However, excessive lipophilicity (e.g., 4.2 for the dichlorophenyl analogue) may reduce aqueous solubility .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS Number: 394245-03-5) belongs to a class of organic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H23ClN6O3S2
  • Molecular Weight : 543.0608 g/mol
  • SMILES Notation : O=C(COc1ccc(cc1)Cl)NCc1nnc(n1c1cccc(c1C)C)SCC(=O)Nc1nccs1

The biological activity of this compound is primarily attributed to its structural components, particularly the thiadiazole moiety. Thiadiazoles have been shown to exhibit a variety of biological activities including:

  • Anticancer Activity : Thiadiazole derivatives often interact with key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylase (HDAC). The compound's ability to inhibit these targets suggests potential as an anticancer agent .
  • Anticonvulsant Properties : Research indicates that thiadiazole derivatives can also exhibit anticonvulsant activity. A study demonstrated that certain derivatives showed significant efficacy in reducing induced convulsions in animal models .
  • Carbonic Anhydrase Inhibition : The compound has been evaluated for its inhibitory effects on human carbonic anhydrases (hCA I and hCA II), with findings indicating superior activity compared to standard drugs like Acetazolamide .

Biological Activity Data

The following table summarizes the biological activities reported for similar thiadiazole derivatives:

Compound TypeActivity TypeReference
Thiadiazole DerivativesAnticancer
Thiadiazole DerivativesAnticonvulsant
Thiadiazole DerivativesCarbonic Anhydrase Inhibition

Case Studies

  • Anticancer Activity : A study involving a series of thiadiazole derivatives showed that compounds with specific substitutions exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of HDAC and telomerase activity .
  • Anticonvulsant Efficacy : In another study, several thiadiazole derivatives were tested for their anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The results indicated that certain derivatives significantly reduced seizure activity at lower doses compared to traditional anticonvulsants like diazepam .
  • Inhibition of Carbonic Anhydrases : Research demonstrated that the synthesized compounds showed improved inhibition against hCA I and hCA II compared to Acetazolamide, suggesting potential therapeutic applications in conditions like glaucoma and epilepsy where carbonic anhydrase plays a critical role .

Q & A

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electrophilic/nucleophilic sites (e.g., sulfanyl group reactivity) and transition states for substitution reactions .
  • Molecular Docking : Virtual screening against protein databases (e.g., PDB) identifies potential targets (e.g., kinase enzymes) via binding affinity scores. For example, the thiadiazole moiety shows π-π stacking with tyrosine kinases .
  • Reaction Path Search : Automated algorithms (e.g., AFIR) propose optimal reaction conditions, reducing trial-and-error experimentation .
    Integration : Computational predictions guide focused synthesis (e.g., modifying the chlorophenoxy group for enhanced binding) followed by enzymatic assays (IC₅₀ measurements) for validation .

How can researchers address discrepancies in biological activity data observed across studies involving this compound?

Advanced Research Focus
Contradictions often arise from:

  • Structural variations : Minor substituent changes (e.g., methyl vs. methoxy groups) alter bioactivity. For example, 2,3-dimethylphenyl analogs show 10-fold higher antimicrobial activity than unsubstituted derivatives .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values. Standardizing protocols (e.g., 48-hour exposure in RPMI media) reduces variability .
  • Purity thresholds : Impurities >5% (e.g., unreacted intermediates) may skew results. Cross-validate using orthogonal techniques (e.g., LC-MS vs. NMR) .
    Resolution : Perform comparative SAR studies with rigorously characterized analogs under controlled experimental conditions .

What are key considerations in designing derivatives to enhance pharmacological profiles while maintaining synthetic feasibility?

Q. Advanced Research Focus

  • Substituent Modification :
    • Chlorophenoxy group : Replace chlorine with electron-withdrawing groups (e.g., nitro) to modulate lipophilicity and target selectivity .
    • Thiadiazole ring : Introduce fused heterocycles (e.g., chromeno-thiadiazoles) to enhance DNA intercalation potential .
  • Functionalization Sites : The sulfanyl-acetamide linker allows for regioselective alkylation or acylation without disrupting the thiadiazole core .
  • Synthetic Feasibility : Prioritize reactions with commercially available precursors (e.g., 2,3-dimethylphenyl isocyanate) to streamline scalability .

How do the sulfanyl and thiadiazole moieties influence chemical reactivity and biological interactions?

Q. Advanced Research Focus

  • Sulfanyl Group : Acts as a nucleophile in S-alkylation reactions (e.g., with iodoacetamide) and participates in redox-mediated disulfide bond formation under oxidative conditions .
  • Thiadiazole Core :
    • Chemical Reactivity : Aromatic electrophilic substitution occurs at the 5-position, enabling halogenation or nitration .
    • Biological Interactions : The nitrogen-rich structure chelates metal ions (e.g., Zn²⁺ in enzyme active sites) and engages in hydrogen bonding with biomacromolecules .
      Mechanistic Insight : MD simulations show the thiadiazole ring stabilizes ATP-binding pockets in kinases via hydrophobic interactions .

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